molecular formula C11H22N2O3 B8007541 TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE

TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE

Cat. No.: B8007541
M. Wt: 230.30 g/mol
InChI Key: VSTNDELWOIWDMK-DTWKUNHWSA-N
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Description

TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis This compound features a piperidine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Functional Groups: The hydroxy and methylamino groups are introduced through selective functionalization reactions. For instance, hydroxylation can be achieved using oxidizing agents, while methylamination can be done using methylamine under controlled conditions.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect sensitive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Using advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Nucleophiles: Various amines, alcohols, and thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Regeneration of alcohols

    Substitution: Formation of new amine derivatives

Scientific Research Applications

TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE has diverse applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-tert-butyl 3-hydroxy-4-(amino)piperidine-1-carboxylate
  • (3R,4S)-tert-butyl 3-hydroxy-4-(ethylamino)piperidine-1-carboxylate

Uniqueness

  • Chirality : The specific (3R,4S) configuration imparts unique stereochemical properties.
  • Functional Groups : The combination of hydroxy and methylamino groups provides distinct reactivity and potential applications compared to similar compounds.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNDELWOIWDMK-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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